(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,5-dimethoxybenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Similar structure but with methoxy groups at different positions.
(5E)-5-(3,4-dimethoxybenzylidene)imidazolidine-2,4-dione: Another isomer with methoxy groups at the 3 and 4 positions.
(5E)-5-(2,5-dimethoxyphenyl)imidazolidine-2,4-dione: Lacks the benzylidene group but has similar methoxy substitution.
Uniqueness
(5E)-5-(2,5-dimethoxybenzylidene)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the benzylidene group. This unique structure can impart distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
52036-18-7 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-10(18-2)7(5-8)6-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-6- |
InChI Key |
LZMUNRZLNDFJBL-TWGQIWQCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=O)N2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=O)N2 |
solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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